molecular formula C10H21NO B1351544 4-Cyclohexylamino-butan-1-ol CAS No. 78345-58-1

4-Cyclohexylamino-butan-1-ol

Cat. No.: B1351544
CAS No.: 78345-58-1
M. Wt: 171.28 g/mol
InChI Key: FLSWTQFQYDKATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylamino-butan-1-ol is an organic compound with the molecular formula C10H21NO. It is characterized by the presence of a cyclohexylamino group attached to a butanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylamino-butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with butan-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylamino-butan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexyl-substituted carbonyl compounds, reduced derivatives, and substituted amino compounds .

Scientific Research Applications

4-Cyclohexylamino-butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclohexylamino-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination allows for a diverse range of chemical reactions and interactions, making it valuable in various fields of research and industry .

Properties

IUPAC Name

4-(cyclohexylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSWTQFQYDKATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389790
Record name 4-Cyclohexylamino-butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78345-58-1
Record name 4-Cyclohexylamino-butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.